
Tetratriaconta-9,19-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetratriaconta-9,19-diene is an organic compound with the molecular formula C34H66. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its long carbon chain and the presence of double bonds at the 9th and 19th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetratriaconta-9,19-diene can be achieved through various organic reactions. One common method involves the dehydrohalogenation of organohalides. This process typically uses a strong base to remove hydrogen halides from the precursor molecule, resulting in the formation of double bonds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of long-chain alkanes. This process requires specific catalysts and high temperatures to facilitate the removal of hydrogen atoms and the formation of double bonds.
Análisis De Reacciones Químicas
Types of Reactions: Tetratriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: The addition of hydrogen to the double bonds can convert this compound into a saturated hydrocarbon.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Tetratriaconta-9,19-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain dienes in various chemical reactions.
Biology: Research into its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigations into its potential as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and lubricants.
Mecanismo De Acción
The mechanism of action of Tetratriaconta-9,19-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making the compound reactive and versatile. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of epoxides in oxidation reactions or the creation of saturated hydrocarbons in reduction reactions.
Comparación Con Compuestos Similares
Tetratriacontane: A saturated hydrocarbon with the same carbon chain length but without double bonds.
1,3-Butadiene: A shorter diene with double bonds at the 1st and 3rd positions, commonly used in the production of synthetic rubber.
Hexatriacontane: Another long-chain hydrocarbon with a slightly longer carbon chain.
Uniqueness: Tetratriaconta-9,19-diene is unique due to its specific double bond positions, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the behavior of long-chain dienes and their applications in various fields.
Propiedades
Número CAS |
82122-66-5 |
|---|---|
Fórmula molecular |
C34H66 |
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
tetratriaconta-9,19-diene |
InChI |
InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,30,32H,3-16,18,20-29,31,33-34H2,1-2H3 |
Clave InChI |
OSBGTENKEBXAQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


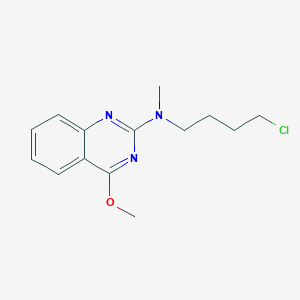
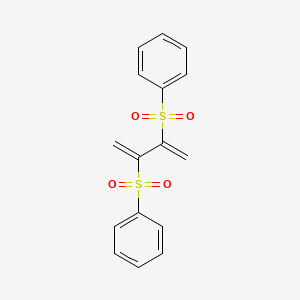
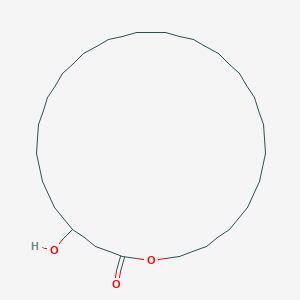
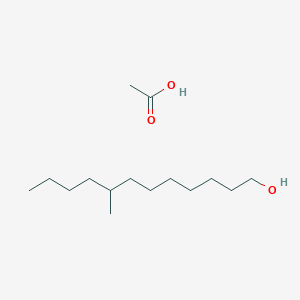
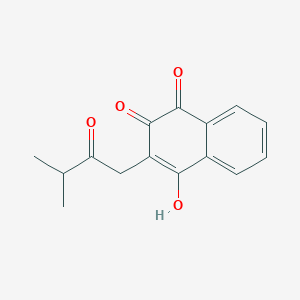
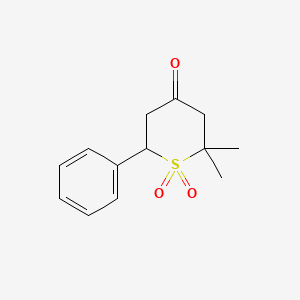
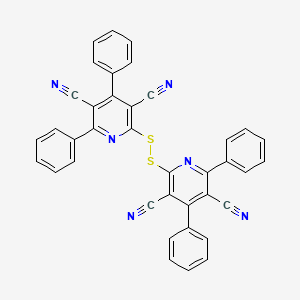
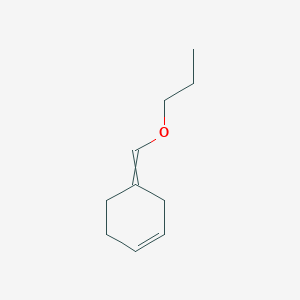
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
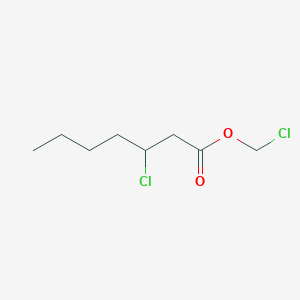
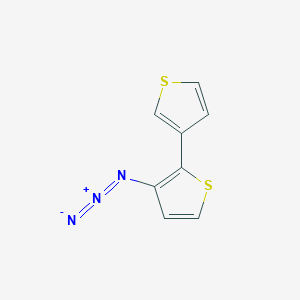

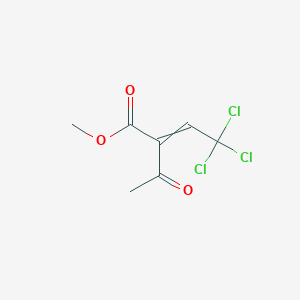
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
